2-(4-Boc-piperazinyl)-2-(2-fluorophenyl)acetic acid

Catalog No.
S1897390
CAS No.
444892-80-2
M.F
C17H23FN2O4
M. Wt
338.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Boc-piperazinyl)-2-(2-fluorophenyl)acetic aci...

CAS Number

444892-80-2

Product Name

2-(4-Boc-piperazinyl)-2-(2-fluorophenyl)acetic acid

IUPAC Name

2-(2-fluorophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid

Molecular Formula

C17H23FN2O4

Molecular Weight

338.4 g/mol

InChI

InChI=1S/C17H23FN2O4/c1-17(2,3)24-16(23)20-10-8-19(9-11-20)14(15(21)22)12-6-4-5-7-13(12)18/h4-7,14H,8-11H2,1-3H3,(H,21,22)

InChI Key

ZSGKIKRNLJANGA-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=CC=C2F)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=CC=C2F)C(=O)O
  • Enzyme Inhibition

    The molecule contains a carboxylic acid group, which can participate in hydrogen bonding with enzymes. Additionally, the piperazine ring is a common functional group found in many enzyme inhibitors. Research could explore if 2-(4-Boc-piperazinyl)-2-(2-fluorophenyl)acetic acid binds to and inhibits specific enzymes [].

  • Medicinal Chemistry

    The fluorophenyl group and the piperazine ring are both frequently used building blocks in medicinal chemistry. These moieties can be involved in various interactions with biological targets. Studies could investigate if this molecule has any therapeutic potential [].

  • Material Science

    The molecule possesses a combination of hydrophobic and hydrophilic regions due to the presence of the aromatic ring and the piperazine group. This could be of interest for research in areas such as self-assembling materials or drug delivery systems [].

2-(4-Boc-piperazinyl)-2-(2-fluorophenyl)acetic acid is a synthetic organic compound characterized by the presence of a piperazine ring that is protected by a tert-butoxycarbonyl (Boc) group, along with a fluorophenyl group and an acetic acid moiety. Its molecular formula is C17H23FN2O4C_{17}H_{23}FN_{2}O_{4}, and it has a molecular weight of approximately 338.37 g/mol . The compound is known for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting central nervous system disorders.

, including:

  • Oxidation: This can lead to the formation of carboxylic acids or ketones.
  • Reduction: The acetic acid moiety may be reduced to an alcohol.
  • Substitution: The Boc group can be removed under acidic conditions, yielding free piperazine derivatives.

Major Products Formed

  • From oxidation, products such as carboxylic acids and ketones are formed.
  • Reduction reactions can yield alcohols and alkanes.
  • Substitution reactions can lead to various substituted derivatives depending on the nucleophile used.

2-(4-Boc-piperazinyl)-2-(2-fluorophenyl)acetic acid exhibits significant biological activity, primarily as a ligand for neurotransmitter receptors and as an enzyme inhibitor. Its mechanism of action typically involves:

  • Receptor Binding: The compound may modulate the activity of neurotransmitter receptors, influencing various neurological pathways.
  • Enzyme Inhibition: It can inhibit specific enzymes involved in metabolic processes, affecting the synthesis or degradation of key biomolecules .

The synthesis of 2-(4-Boc-piperazinyl)-2-(2-fluorophenyl)acetic acid generally follows these steps:

  • Protection of Piperazine: The piperazine ring is protected by reacting it with tert-butoxycarbonyl anhydride in the presence of a base such as triethylamine to yield 1-Boc-piperazine.
  • Formation of Fluorophenyl Intermediate: The fluorophenyl group is introduced by reacting 2-fluorobenzyl bromide with a nucleophile like sodium hydride to form 2-fluorobenzyl alcohol.
  • Coupling Reaction: The protected piperazine and the fluorophenyl intermediate are coupled using a coupling reagent such as N,N’-dicyclohexylcarbodiimide in the presence of a catalyst like 4-dimethylaminopyridine .

This compound has several applications in scientific research, including:

  • Medicinal Chemistry: It serves as a building block for synthesizing pharmaceutical agents aimed at treating central nervous system disorders.
  • Biological Studies: Utilized in studying receptor-ligand interactions and enzyme inhibition.
  • Industrial

Studies involving 2-(4-Boc-piperazinyl)-2-(2-fluorophenyl)acetic acid focus on its interactions with biological targets. These include investigations into its binding affinity to neurotransmitter receptors and its potential as an enzyme inhibitor. Such studies are crucial for understanding its therapeutic potential and mechanisms of action in biological systems .

Similar Compounds

  • 2-(4-Boc-piperazinyl)-2-(2-chlorophenyl)acetic acid
  • 2-(4-Boc-piperazinyl)-2-(2-bromophenyl)acetic acid
  • 2-(4-Boc-piperazinyl)-2-(2-methylphenyl)acetic acid

Uniqueness

The uniqueness of 2-(4-Boc-piperazinyl)-2-(2-fluorophenyl)acetic acid lies in the presence of the fluorine atom in its phenyl ring. This substitution can significantly enhance its metabolic stability and lipophilicity compared to similar compounds, making it particularly valuable in drug design. The fluorine atom's influence on reactivity and biological activity differentiates it from other derivatives that contain chlorine or bromine instead .

Dates

Modify: 2023-08-16

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